An In-depth Technical Guide to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
An In-depth Technical Guide to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the N-Arylmethyl Pipecolic Acid Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-target interactions.[1] A key derivative of this scaffold is piperidine-2-carboxylic acid, commonly known as pipecolic acid, a non-proteinogenic amino acid synthesized in biological systems from L-lysine.[2][3] The incorporation of the pipecolic acid core can impart significant conformational constraints on peptide-based molecules and serves as a versatile building block for diverse small molecule therapeutics.[2]
This guide focuses on a specific, functionally rich derivative: 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid (CAS Number: 187994-08-7 ). The strategic addition of an N-(3-methoxybenzyl) group to the pipecolic acid core is a deliberate design choice aimed at modulating several key properties. The N-benzyl group is a frequently employed motif in drug discovery, utilized to enhance efficacy and fine-tune physicochemical properties by introducing critical cation-π interactions with target proteins.[4] The meta-methoxy substitution on the benzyl ring further refines electronic and steric properties, potentially influencing target binding affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important molecule, grounded in established chemical principles.
Physicochemical and Structural Properties
A clear understanding of the molecular properties of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 187994-08-7 | [5][6] |
| Molecular Formula | C₁₄H₁₉NO₃ | [5][6] |
| Molecular Weight | 249.31 g/mol | [5][6] |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | Chemical Databases |
| Predicted Boiling Point | 397.3±37.0 °C | [6] |
| Predicted Density | 1.175±0.06 g/cm³ | [6] |
| Predicted pKa | 2.38±0.20 | [6] |
Synthesis and Mechanistic Rationale
The synthesis of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is most effectively achieved through the direct N-alkylation of the parent pipecolic acid (or its ester derivative). This method is a cornerstone of amine chemistry, providing a reliable route to secondary and tertiary amines.
Core Reaction: Reductive Amination
A robust and widely used method for this transformation is reductive amination . This "one-pot" procedure involves the reaction of an amine (pipecolic acid) with a carbonyl compound (3-methoxybenzaldehyde) in the presence of a reducing agent.
Caption: Workflow for Reductive Amination Synthesis.
Causality Behind Experimental Choices:
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Starting Material Selection: The synthesis begins with either racemic (DL), or an enantiomerically pure (L- or D-) form of pipecolic acid, depending on the desired stereochemistry of the final product. For many pharmaceutical applications where stereochemistry is critical for activity, an enantiopure starting material like L-pipecolic acid is essential.
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Carbonyl Partner: 3-Methoxybenzaldehyde is chosen for its corresponding methoxybenzyl group. The aldehyde is sufficiently electrophilic to react with the secondary amine of the piperidine ring.
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Formation of the Iminium Ion: The initial reaction between the secondary amine of pipecolic acid and the aldehyde forms a hemiaminal, which then dehydrates to form a transient iminium ion. This electrophilic intermediate is the key species that undergoes reduction. The reaction is often facilitated by mildly acidic conditions, which catalyze the dehydration step.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its selection is based on several key advantages:
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Mildness and Selectivity: It is mild enough not to reduce the aldehyde starting material, but reactive enough to efficiently reduce the iminium ion intermediate. This selectivity is crucial for a one-pot procedure, as it allows the aldehyde and amine to be mixed together with the reducing agent from the start.
-
Moisture Tolerance: Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is tolerant of the small amount of water produced during iminium ion formation and can be used in common organic solvents without rigorous drying.
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Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on standard reductive amination methodologies. Researchers should adapt conditions based on laboratory-specific observations and analytical monitoring.
Materials:
-
L-Pipecolic acid (1.0 eq)
-
3-Methoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for pH adjustment/extraction)
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add L-pipecolic acid and the chosen solvent (e.g., DCM).
-
Addition of Reagents: Add 3-methoxybenzaldehyde to the suspension. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions to the stirring mixture at room temperature. The reaction is often exothermic and may require cooling with a water bath to maintain a temperature between 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the pure 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. Expected signals would include:
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Aromatic protons from the 3-methoxyphenyl group (typically in the δ 6.8-7.3 ppm range).
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A singlet for the methoxy (-OCH₃) group protons (around δ 3.8 ppm).
-
A characteristic set of signals for the benzylic methylene (-CH₂-) protons.
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A complex multiplet pattern for the protons on the piperidine ring.
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A signal for the α-proton at the C2 position of the piperidine ring.
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A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, the benzylic carbon, and the five carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₄H₁₉NO₃).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
Applications in Drug Discovery and Development
The N-(3-methoxybenzyl) pipecolic acid scaffold is of significant interest to medicinal chemists for several reasons:
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CNS-Active Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS). The lipophilicity imparted by the benzyl group can facilitate crossing the blood-brain barrier. Derivatives of pipecolic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological and psychiatric disorders.[7]
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Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule. It may block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life in vivo.
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Modulation of Receptor Affinity: The electronic and steric properties of the 3-methoxybenzyl group can be fine-tuned to optimize binding to specific biological targets. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction within a receptor's binding pocket.
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Peptidomimetics: As a constrained amino acid, this molecule can be incorporated into peptides to induce specific secondary structures (e.g., turns), which is a valuable strategy for designing peptides with improved stability and biological activity.[2]
Caption: Logical relationships of structure to potential applications.
Conclusion and Future Outlook
1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid represents a strategically designed chemical entity that combines the proven utility of the piperidine scaffold with functional group modifications aimed at optimizing drug-like properties. Its synthesis via reductive amination is a reliable and scalable method, making it an accessible building block for research and development programs. The true value of this compound lies in its potential as a versatile intermediate for the creation of novel therapeutics, particularly those targeting the central nervous system. Further investigation into its biological activity and incorporation into more complex molecules will undoubtedly continue to be a fruitful area of research for scientists dedicated to the discovery of new medicines.
References
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PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
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Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). A versatile route towards 6-arylpipecolic acids. Available at: [Link]
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PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
Sources
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